molecular formula C12H13BrN2O B6976996 5-Bromo-1-(2-cyclobutylethyl)-2-oxopyridine-3-carbonitrile

5-Bromo-1-(2-cyclobutylethyl)-2-oxopyridine-3-carbonitrile

Cat. No.: B6976996
M. Wt: 281.15 g/mol
InChI Key: RQUABSWSMDSSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(2-cyclobutylethyl)-2-oxopyridine-3-carbonitrile: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a cyclobutylethyl group at the 1st position, an oxo group at the 2nd position, and a carbonitrile group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2-cyclobutylethyl)-2-oxopyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Introduction of the bromine atom at the 5th position of the pyridine ring.

    Cyclobutylethylation: Attachment of the cyclobutylethyl group to the 1st position of the pyridine ring.

    Oxidation: Introduction of the oxo group at the 2nd position.

    Cyanation: Introduction of the carbonitrile group at the 3rd position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylethyl group.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound in drug discovery and development.
  • Studied for its interactions with biological targets such as enzymes and receptors.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-cyclobutylethyl)-2-oxopyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    5-Bromo-2-oxopyridine-3-carbonitrile: Lacks the cyclobutylethyl group.

    1-(2-Cyclobutylethyl)-2-oxopyridine-3-carbonitrile: Lacks the bromine atom.

    5-Bromo-1-(2-cyclobutylethyl)-2-oxopyridine: Lacks the carbonitrile group.

Uniqueness:

  • The presence of both the bromine atom and the carbonitrile group provides unique reactivity and potential for diverse chemical transformations.
  • The cyclobutylethyl group introduces steric effects that can influence the compound’s interactions with biological targets.

Properties

IUPAC Name

5-bromo-1-(2-cyclobutylethyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-11-6-10(7-14)12(16)15(8-11)5-4-9-2-1-3-9/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUABSWSMDSSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCN2C=C(C=C(C2=O)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.